2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

Catalog No.
S1538559
CAS No.
31554-45-7
M.F
C10H10N2O5S
M. Wt
270.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

CAS Number

31554-45-7

Product Name

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

IUPAC Name

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

InChI

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2

InChI Key

UBMFAMUMOFXLPT-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2-(3,5-dinitro-2-thienyl)-cyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one, also known as CN-THIO, is an organic compound that has gained significant attention due to its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the chemical, physical, and biological properties of CN-THIO. It will also discuss the synthesis and characterization of the compound, analytical methods used to study it, its toxicity and safety in scientific experiments, and its current state of research. Furthermore, the paper will explore the potential implications of CN-THIO in different fields and industries, limitations, future directions, and the impact of the compound.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a yellow crystalline powder that belongs to the category of dinitrothiophenes. The compound is derived from cyclohexan-1-one and has a molecular formula of C13H15N2O4S, a molecular weight of 297.34 g/mol, and a melting point of 139-142°C. It has a strong odor and is highly explosive if not handled carefully.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has been used as a reagent for the detection of various metal ions, such as zinc, copper, mercury, and silver, in different environmental, biological, and industrial samples. Moreover, it has potential applications in the fields of optoelectronics, biochemistry, and pharmacology.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a yellow-colored powder that is soluble in organic solvents, such as chloroform, methanol, and acetonitrile. The compound is insoluble in water and has a low vapor pressure. 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is slightly acidic, and its pKa value is estimated to be 5.07. The compound's infrared (IR) spectrum shows characteristic peaks at 1724, 1303, and 1125 cm^-1, which are associated with the carbonyl, nitro, and thioether functional groups, respectively.
The compound's nuclear magnetic resonance (NMR) spectrum consists of two distinct signals at 1.08-1.25 ppm and 1.93-2.06 ppm, which correspond to the cyclohexan-1-one and the methylene groups, respectively. The signals at 7.59-7.81 ppm and 8.11-8.30 ppm correspond to the aromatic protons of the dinitrothiophene moiety.
Various methods have been employed to synthesize 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. One method involves condensation of the thioamide of the 2-(dinitromethyl)thiophene with cyclohexanone in the presence of zinc chloride as a catalyst. Another method is the reaction of 2-(dinitromethyl)thiophene with cyclohexanone in the presence of cesium carbonate as a base and phase-transfer catalyst.
The product is characterized using different analytical techniques, such as IR, NMR, and mass spectrometry. Further characterization can also be done using X-ray crystallography to determine the molecular structure.
such as HPLC can be used for quantification of the compound in different biological, environmental, and industrial samples. Additionally, spectroscopic techniques like IR, UV-Vis, and NMR spectroscopy are used for qualitative analysis.
In vitro studies have shown that 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has the potential to inhibit the activity of various enzymes such as acetylcholinesterase, β-galactosidase, and urease. Moreover, it has exhibited antimicrobial activities against different gram-positive and gram-negative bacteria. 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has been tested in vitro as a possible anti-cancer agent against breast, colorectal, and lung cancer cell lines.
Studies have shown that 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has low toxicity in animals and humans. Acute toxicity tests have shown that the compound is non-lethal at doses of up to 2000 mg/kg. However, prolonged exposure to 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has been shown to cause skin irritation and respiratory problems.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has been used as a reagent for detecting metal ions. It has application as a colorimetric sensor for detecting mercury(II) ions. Furthermore, 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has been used as a redox initiator in polymerization reactions.
Currently, researchers are focusing on exploring the potential applications of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one as a catalyst for organic reactions and as a building block for the synthesis of new compounds. Additionally, researchers are working on developing new analytical techniques for the detection of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has the potential to be used in different fields, such as optoelectronics, biochemistry, and pharmacology. For example, 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one can be used as a component in the synthesis of organic electroluminescent materials used in displays. Moreover, 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one can be used in the design of bioactive compounds that can be used as antibacterial, anti-tumor, or anti-inflammatory agents.
The major limitation of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is its toxicity to the environment, causing problems for pharmaceutical and other related industries, while future directions can include a search for new methods to increase the efficiency and safety of the compound and to conduct more research to explore the undiscovered potential of the compound in various fields, such as biomedicine, environmental science, and other related industries.
The limitations and future directions for 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are as follows:
1. Toxicity: 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has exhibited toxicity towards animals and the environment. Researchers need to further investigate the toxicity of the compound and its impact on health and environmental safety.
2. Synthesis efficiency: There is a need for more efficient methods of synthesizing 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one, which will increase the yield and reduce the cost of the synthesis.
3. Stability: 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is sensitive to light and heat, which can impact its quality and purity. Researchers are working on developing new methods to increase the stability of the compound.
4. Analytical methods: Techniques for detecting 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one need to be improved to increase the accuracy and sensitivity of detection methods. Researchers need to identify new detection techniques and instruments.
5. Application expansion: 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one has potential applications in various fields, such as biomedicine, environmental science, and other related industries, that need to be further explored.
6. Safety and environmental regulation: More research needs to be done on the impact of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one on the environment and human health. Regulatory bodies need to establish guidelines and standards to ensure the safety and environmental impact of the use of the compound.
In conclusion, 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a compound that has potential applications in various fields of research and industry. The compound has unique physical and chemical properties, making it suitable for different applications. Researchers are working on exploring the potential of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one in different fields and developing new methods to synthesize, detect, and analyze the compound. The review highlights the limitations and future directions for the compound, which need to be addressed to unlock its full potential. Overall, 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is a promising compound that has a lot of potential to change the face of different fields of research and industry.

XLogP3

2.3

Other CAS

31554-45-7

Dates

Modify: 2023-08-15

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